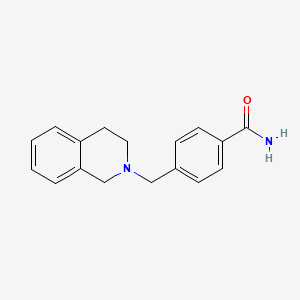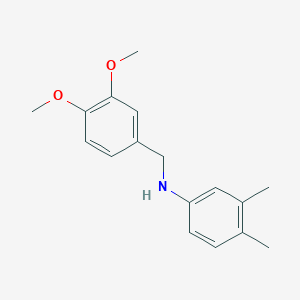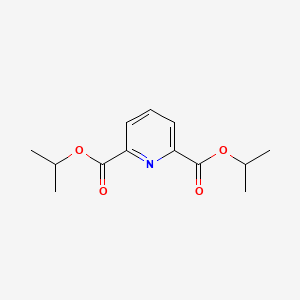![molecular formula C15H16N4O3S B5687293 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide, also known as DPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPTA belongs to the class of thioacetamide derivatives, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins. This compound has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been investigated for its anti-inflammatory and anti-viral activities. This compound has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Furthermore, this compound has been shown to exhibit potent anti-viral activity against influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, which allows for easy preparation of stock solutions. This compound also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its instability under acidic conditions, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. One area of research is the development of this compound as a potential therapeutic agent for cancer and other diseases. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic targets. In addition, the development of this compound derivatives with improved efficacy and pharmacokinetic properties may lead to the discovery of novel therapeutic agents. Furthermore, the investigation of the anti-inflammatory and anti-viral activities of this compound may provide insights into its potential use in the treatment of inflammatory and viral diseases.
Métodos De Síntesis
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the reaction of 4-methyl-3-nitroaniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thioacetic acid to yield this compound. The synthesis of this compound has been reported in several studies, including one by Wang et al. (2016) who optimized the reaction conditions to achieve a high yield of this compound.
Aplicaciones Científicas De Investigación
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. For example, a study by Zhang et al. (2019) demonstrated that this compound suppressed the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its anti-inflammatory and anti-viral activities. A study by Li et al. (2018) showed that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Zhang et al. (2017) reported that this compound exhibited potent anti-viral activity against influenza A virus.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-4-5-12(7-13(9)19(21)22)18-14(20)8-23-15-16-10(2)6-11(3)17-15/h4-7H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFVUHLXYYLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)

![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)


![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)